Home > Products > Screening Compounds P59368 > N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide
N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide - 1705352-10-8

N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide

Catalog Number: EVT-3065306
CAS Number: 1705352-10-8
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide is a substituted benzamide derivative. This compound is a structural component of the BCL-2 inhibitor Venetoclax. While not extensively studied independently, research suggests this compound may be a potential human metabolite of Venetoclax [].

Applications

Based on the provided research, the primary application of N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide appears to be as a structural element within Venetoclax, a BCL-2 inhibitor used in treating hematologic malignancies []. This compound is also identified as a potential human metabolite (M30) of Venetoclax, formed via nitro reduction, likely by gut bacteria [].

Compound 1: 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. It is formed during the oxidative stress degradation of Venetoclax []. Heating VNO with water results in a [, ] Meisenheimer rearrangement, producing the Venetoclax hydroxylamine impurity [].

Compound 2: 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax []. VHA is formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide when heated with water [].

Compound 3: 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major metabolite of Venetoclax formed through nitro reduction, likely by gut bacteria []. It is a significant contributor to the overall elimination of Venetoclax from the body [].

Compound 4: 4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is identified as a major, disproportionate human metabolite of Venetoclax []. It forms through a two-step process: oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring [].

Properties

CAS Number

1705352-10-8

Product Name

N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide

IUPAC Name

N-[4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide

Molecular Formula

C17H22N4O4S

Molecular Weight

378.45

InChI

InChI=1S/C17H22N4O4S/c1-13(22)19-15-2-4-17(5-3-15)26(23,24)20-16-10-18-21(12-16)11-14-6-8-25-9-7-14/h2-5,10,12,14,20H,6-9,11H2,1H3,(H,19,22)

InChI Key

RDNBJBZZIXYTPO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.